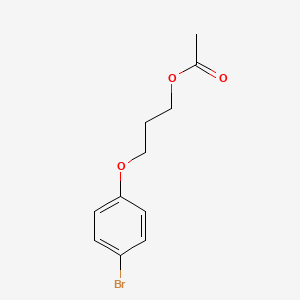
3-(4-Bromophenoxy)propyl acetate
Vue d'ensemble
Description
“3-(4-Bromophenoxy)propyl acetate” is a chemical compound with the CAS Number: 1582770-05-5 . It has a linear formula of C11H13BrO3 . The average mass of this compound is 273.123 Da .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenoxy)propyl acetate” is represented by the linear formula C11H13BrO3 . The monoisotopic mass of this compound is 272.004791 Da .
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
3-(4-Bromophenoxy)propyl acetate: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. The bromine atom in the compound can undergo further chemical reactions, such as coupling reactions, to create complex molecules designed for specific pharmacological targets .
Material Science Research
In material science, this compound can be used to modify surface properties of materials. By attaching the 3-(4-Bromophenoxy)propyl acetate to polymers or other surfaces, researchers can alter the hydrophobicity or hydrophilicity, which is crucial in applications like biomedical implants and coatings .
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis, particularly in the formation of ether bonds. Its phenoxy group is a common moiety in many organic molecules, making it a versatile precursor for synthesizing a wide range of organic products .
Analytical Chemistry
In analytical chemistry, 3-(4-Bromophenoxy)propyl acetate can be used as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time help in the identification and quantification of similar compounds in complex mixtures .
Chromatography
Due to its moderate polarity, 3-(4-Bromophenoxy)propyl acetate can be employed as a stationary phase modifier in chromatography. It can influence the separation process of substances in a mixture, aiding in the purification of specific compounds .
Computational Chemistry
In computational chemistry, the molecular structure of 3-(4-Bromophenoxy)propyl acetate can be studied to predict its reactivity and interaction with other molecules. This information is vital for drug design and understanding the compound’s behavior in various environments .
Safety and Hazards
The safety information for “3-(4-Bromophenoxy)propyl acetate” indicates that it has a GHS07 signal word of warning . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
3-(4-bromophenoxy)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-9(13)14-7-2-8-15-11-5-3-10(12)4-6-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXGNOIGKXIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)



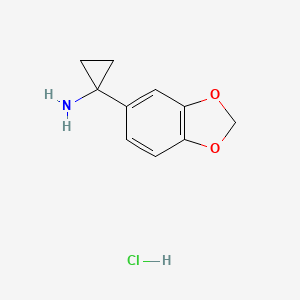
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)


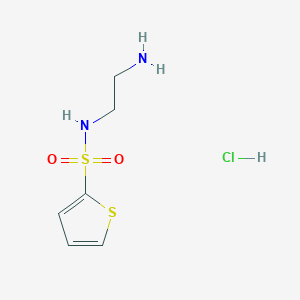
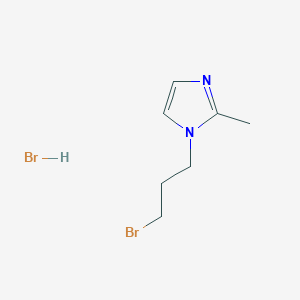
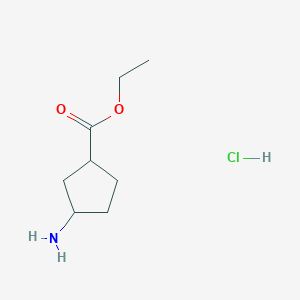
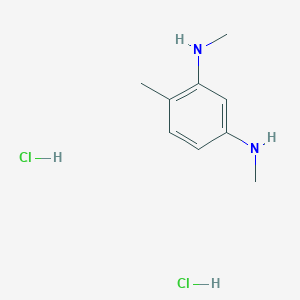
![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)
